

Compound Identification and Physicochemical Properties

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Compound of Interest

Compound Name: 1-(2-Fluoro-6-nitrophenyl)ethanone

Cat. No.: B3046240

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1-(2-Fluoro-6-nitrophenyl)ethanone is a substituted aromatic ketone. The presence of a fluorine atom and a nitro group ortho to each other on the phenyl ring, along with the acetyl group, creates a unique electronic environment that defines its chemical behavior and utility in synthesis.

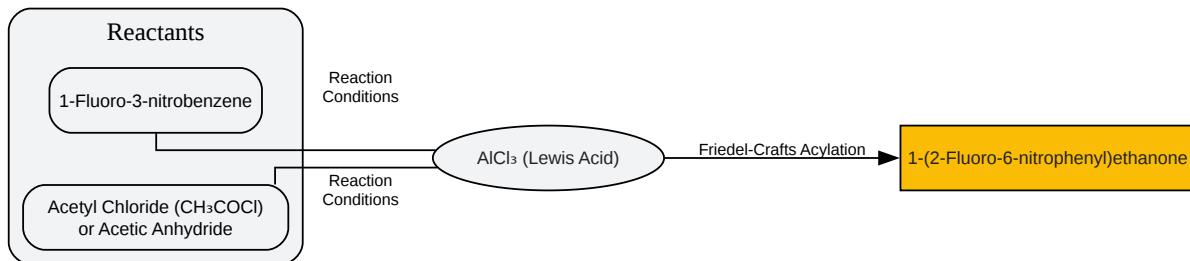
Property	Value	Source
CAS Number	1214377-22-6	[1] [2]
IUPAC Name	1-(2-fluoro-6-nitrophenyl)ethan-1-one	
Molecular Formula	C ₈ H ₆ FNO ₃	[2] [3]
Molecular Weight	183.14 g/mol	[2]
Monoisotopic Mass	183.03317 Da	[3]
Physical Form	White to yellow powder, crystals, or liquid	
Purity	Typically ≥95%	
InChI Key	QWPQRRQXWHRCME-UHFFFAOYSA-N	[3]
SMILES	CC(=O)C1=C(C=CC=C1F)--INVALID-LINK--[O-]	[2] [3]
Storage	Sealed in a dry place at room temperature	[1] [2]

Synthesis and Chemical Reactivity

The synthetic utility of **1-(2-Fluoro-6-nitrophenyl)ethanone** stems from its predictable and versatile reactivity, which allows for selective modification at multiple sites on the molecule.

Proposed Synthetic Route: Friedel-Crafts Acylation

A common and efficient method for synthesizing aryl ketones is the Friedel-Crafts acylation. For this specific isomer, the logical starting material would be 1-fluoro-3-nitrobenzene. The reaction involves the introduction of an acetyl group onto the aromatic ring using an acetylating agent in the presence of a Lewis acid catalyst.



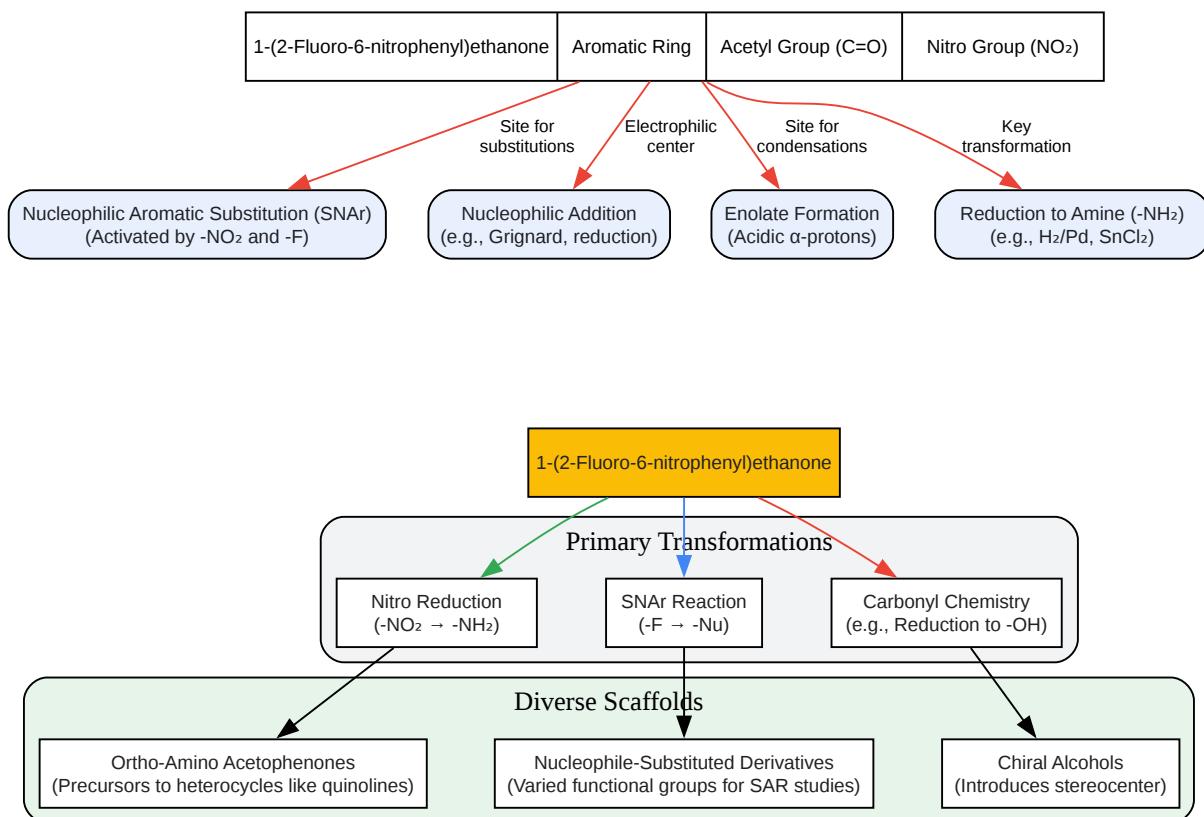
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Caption: Proposed synthesis of **1-(2-Fluoro-6-nitrophenyl)ethanone**.

Expert Insight: The directing effects of the substituents on 1-fluoro-3-nitrobenzene are crucial. The nitro group is a strong deactivating meta-director, while the fluorine atom is a deactivating ortho-, para-director. The acylation is expected to occur at the position ortho to the fluorine and meta to the nitro group (C2 position), which is the most activated and sterically accessible site, leading to the desired product. Careful control of temperature and catalyst stoichiometry is essential to prevent side reactions.

Core Reactivity Profile

The molecule's reactivity is governed by three primary functional regions: the activated aromatic ring, the electrophilic carbonyl carbon of the acetyl group, and the reducible nitro group.



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References

- 1. 1-(2-Fluoro-6-nitrophenyl)ethanone [myskinrecipes.com]
- 2. 1214377-22-6|1-(2-Fluoro-6-nitrophenyl)ethanone|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 1-(2-fluoro-6-nitrophenyl)ethanone (C₈H₆FNO₃) [pubchemlite.lcsb.uni.lu]
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